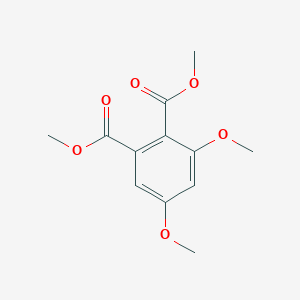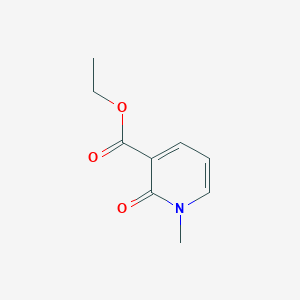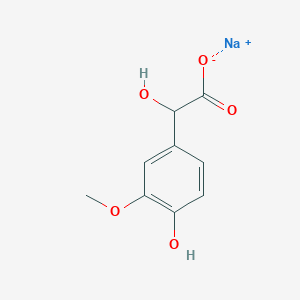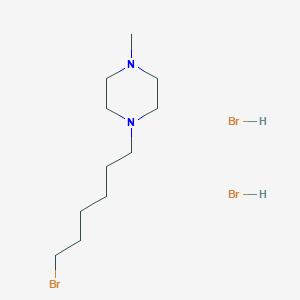
Dimethyl 3,5-dimethoxyphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,5-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, and two ester groups at the 1 and 2 positions. This compound is typically used in various industrial applications due to its chemical stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,5-dimethoxyphthalate can be synthesized through the esterification of 3,5-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
3,5-dimethoxyphthalic acid+2CH3OHH2SO4Dimethyl 3,5-dimethoxyphthalate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3,5-dimethoxyphthalic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and water, resulting in the pure ester product.
化学反应分析
Types of Reactions: Dimethyl 3,5-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Phthalic anhydrides or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the substituent introduced.
科学研究应用
Dimethyl 3,5-dimethoxyphthalate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
作用机制
The mechanism of action of dimethyl 3,5-dimethoxyphthalate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways.
相似化合物的比较
Dimethyl phthalate: Lacks the methoxy groups present in dimethyl 3,5-dimethoxyphthalate.
Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl.
Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can also affect its interactions with other molecules, making it distinct from other phthalate esters.
属性
CAS 编号 |
24953-73-9 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3 |
InChI 键 |
JUKQMQKLYKDEFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)






